PF-05089771
Overview
Description
PF 05089771 is a selective, small-molecule inhibitor of voltage-gated sodium channels, specifically targeting the Nav1.7 and Nav1.8 isoforms. This compound has been developed by Pfizer as a novel analgesic for the treatment of pain. It has shown promising results in clinical trials for conditions such as wisdom tooth removal and primary erythromelalgia .
Mechanism of Action
Target of Action
PF-05089771, also known as 4-(2-(3-amino-1H-pyrazol-4-yl)-4-chlorophenoxy)-5-chloro-2-fluoro-N-(thiazol-4-yl)benzenesulfonamide, primarily targets the Voltage-gated sodium channel alpha Nav1.7 (SCN9A) . This channel is predominantly expressed in nociceptive and sympathetic neurons . It plays a crucial role in pain mechanisms, especially in the development of inflammatory pain .
Mode of Action
This compound is a potent and selective Nav1.7 channel blocker . It interacts with the voltage-sensor domain of domain IV . The compound exhibits a slow onset of block that is depolarization and concentration dependent, with a similarly slow recovery from block . It binds to the inactivated state of Nav1.7 channels with high affinity but binds only weakly to channels in the resting state .
Biochemical Pathways
The Nav1.7 channel is a tetrodotoxin-sensitive Na(+) channel isoform . It forms a sodium-selective channel through which Na(+) ions may pass in accordance with their electrochemical gradient . The inhibition of this channel by this compound can influence the electrogenesis of nociceptors, axonal conduction, and presynaptic release .
Pharmacokinetics
It is known that the compound is a potent and selective, peripherally restricted nav17 channel blocker . It has been used in clinical trials, including a study investigating its safety and tolerability in healthy subjects over a 14-day dosing period .
Result of Action
Only modest analgesic effects of this compound have been observed in patient studies .
Action Environment
The action of this compound can be influenced by environmental factors such as the physiological state of the cell (resting or inactivated) and the concentration of the compound . .
Biochemical Analysis
Biochemical Properties
PF-05089771 interacts with the voltage-sensor domain (VSD) of domain IV in the Nav1.7 sodium channel . This interaction is state-dependent, meaning it varies with the voltage, frequency, and duration of conditioning prepulses . The compound exhibits a slow onset of block that is depolarization and concentration dependent, with a similarly slow recovery from block .
Cellular Effects
In cellular contexts, this compound has been shown to inhibit sodium currents in Nav1.7-expressing cells . This inhibition can affect the generation and propagation of action potentials, which are critical for cellular communication
Molecular Mechanism
The molecular mechanism of this compound involves a conformational change in the domain IV VSD after depolarization . This change reveals a high-affinity binding site with which this compound interacts, stabilizing the channel in a nonconducting conformation from which recovery is slow .
Temporal Effects in Laboratory Settings
The onset of block by this compound develops with similar rates using protocols that bias channels into predominantly fast- or slow-inactivated states . This suggests that the inhibitory effects of this compound are less dependent on the availability of a particular inactivated state than the relative time that the channel is depolarized .
Preparation Methods
The synthesis of PF 05089771 involves several key steps, including the formation of the core structure and the introduction of various functional groups. The synthetic route typically starts with the preparation of the core benzene sulfonamide structure, followed by the introduction of the pyrazole, thiazole, and fluorobenzene moieties. The reaction conditions often involve the use of strong bases, such as sodium hydride, and solvents like dimethylformamide. Industrial production methods may involve optimization of these steps to improve yield and purity .
Chemical Reactions Analysis
PF 05089771 undergoes various chemical reactions, including substitution and addition reactions. Common reagents used in these reactions include halogenating agents, such as chlorine and fluorine, and sulfonating agents. The major products formed from these reactions include the desired sulfonamide and pyrazole derivatives. The compound is also known to interact with the voltage-sensor domain of sodium channels, leading to its inhibitory effects .
Scientific Research Applications
PF 05089771 has been extensively studied for its potential applications in the treatment of pain. It has shown efficacy in reducing pain in various animal models, including those for inflammatory and neuropathic pain. The compound has also been investigated for its potential use in treating chronic pain conditions, such as osteoarthritis and diabetic neuropathy. Additionally, PF 05089771 has been used as a tool compound in research to study the role of Nav1.7 and Nav1.8 channels in pain signaling .
Comparison with Similar Compounds
PF 05089771 is unique in its high selectivity for the Nav1.7 and Nav1.8 sodium channels compared to other sodium channel inhibitors. Similar compounds include carbamazepine, bupivacaine, and lacosamide, which also target sodium channels but with less specificity. Other selective inhibitors of Nav1.7 include GNE-616 and PF-05241328, which have shown similar efficacy in preclinical studies. PF 05089771 stands out due to its potent and selective inhibition of Nav1.7 and Nav1.8, making it a promising candidate for pain management .
Properties
IUPAC Name |
4-[2-(5-amino-1H-pyrazol-4-yl)-4-chlorophenoxy]-5-chloro-2-fluoro-N-(1,3-thiazol-4-yl)benzenesulfonamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12Cl2FN5O3S2/c19-9-1-2-14(10(3-9)11-6-24-25-18(11)22)29-15-5-13(21)16(4-12(15)20)31(27,28)26-17-7-30-8-23-17/h1-8,26H,(H3,22,24,25) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYSCOUXLBXGGIM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)C2=C(NN=C2)N)OC3=CC(=C(C=C3Cl)S(=O)(=O)NC4=CSC=N4)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12Cl2FN5O3S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301336085 | |
Record name | PF-05089771 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301336085 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
500.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1235403-62-9 | |
Record name | PF-05089771 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1235403629 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | PF-05089771 | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB14856 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | PF-05089771 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301336085 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | PF-05089771 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/25U4N985O2 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
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